1,3-Difluoropropan-2-amine
Overview
Description
1,3-Difluoropropan-2-amine , also known as 1,3-difluoro-2-propanamine , is a chemical compound with the molecular formula C₃H₇F₂N . It consists of a three-carbon chain with two fluorine atoms attached to the first carbon and an amino group (NH₂) attached to the second carbon. The compound exists as a hydrochloride salt, with the chemical name 1,3-difluoropropan-2-amine hydrochloride .
Synthesis Analysis
The synthesis of 1,3-difluoropropan-2-amine involves the introduction of fluorine atoms onto a propylamine backbone. While specific synthetic routes may vary, one common method is the reaction of 1,3-difluoropropanol with an amine, followed by acidification to yield the hydrochloride salt .
Molecular Structure Analysis
The molecular structure of 1,3-difluoropropan-2-amine is characterized by its linear arrangement. The two fluorine atoms are attached to the first carbon (C1), and the amino group is attached to the second carbon (C2). The hydrochloride salt forms due to the protonation of the amino group by the chloride ion .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis Applications
1,3-Difluoropropan-2-amine is used in various synthetic protocols. It serves as a precursor or an intermediate in the synthesis of complex molecules. For example, a study by Colella et al. (2018) discussed the use of a related compound, 1,3-dibromo-1,1-difluoro-2-propanone, as a synthon in the preparation of thiazoles, which are significant in drug discovery programs (Colella et al., 2018).
Plant Science and Biochemistry
In plant science and biochemistry, 1,3-difluoropropan-2-amine and related compounds play a role in the study of amine oxidases. These enzymes are crucial in the oxidative deamination of polyamines, influencing various physiological processes in plants. This was highlighted in research by Cona et al. (2006), where they explained the role of amine oxidases in cell wall maturation and lignification during plant development and pathogen defense (Cona et al., 2006).
Environmental Applications
In environmental applications, derivatives of 1,3-difluoropropan-2-amine have been studied for their potential in carbon capture processes. The research by Mac Dowell et al. (2011) on n-alkylamines (which can be structurally related to 1,3-difluoropropan-2-amine) provides insights into their use in reactive mixtures for carbon dioxide absorption, crucial for carbon capture technologies (Mac Dowell et al., 2011).
Material Science
In material science, derivatives of 1,3-difluoropropan-2-amine are studied for their corrosion inhibitive properties. Gao et al. (2007) investigated the synthesis of tertiary amines, including derivatives of 1,3-diaminopropan-2-ol, for their application in inhibiting carbon steel corrosion. This research indicates potential applications in protective coatings and materials engineering (Gao et al., 2007).
Medicinal Chemistry
In medicinal chemistry, 1,3-difluoropropan-2-amine and its derivatives are explored for their potential in drug synthesis. For instance, Feng et al. (2022) discussed the copper-catalyzed aminofluorination of alkenes and 1,3-dienes to produce β-fluoroalkylamines, which are important in drug development. This demonstrates the compound's relevance in the development of new pharmaceuticals (Feng et al., 2022).
Safety And Hazards
properties
IUPAC Name |
1,3-difluoropropan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2N/c4-1-3(6)2-5/h3H,1-2,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNBZJOPPCLQGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544552 | |
Record name | 1,3-Difluoropropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoropropan-2-amine | |
CAS RN |
104468-16-8 | |
Record name | 1,3-Difluoropropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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